7-Bromo-5-fluoro-1,3-benzoxazol-2-amine
Description
7-Bromo-5-fluoro-1,3-benzoxazol-2-amine is a heterocyclic aromatic compound featuring a benzoxazole core substituted with bromine at position 7, fluorine at position 5, and an amine group at position 2. The molecular formula is C₇H₄BrFN₂O, with a molecular weight of approximately 231.02 g/mol.
Properties
IUPAC Name |
7-bromo-5-fluoro-1,3-benzoxazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2O/c8-4-1-3(9)2-5-6(4)12-7(10)11-5/h1-2H,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYTJIWDCSMJXBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1N=C(O2)N)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-fluoro-1,3-benzoxazol-2-amine typically involves the reaction of 5-fluoro-2-nitroaniline with bromine in the presence of a suitable catalyst . The reaction conditions often include a solvent such as acetic acid and a temperature range of 50-80°C. The resulting intermediate is then subjected to cyclization to form the benzoxazole ring .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-5-fluoro-1,3-benzoxazol-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide, potassium carbonate, and various organic solvents such as dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF) . Reaction conditions typically involve temperatures ranging from room temperature to 100°C and reaction times from a few hours to several days .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound .
Scientific Research Applications
7-Bromo-5-fluoro-1,3-benzoxazol-2-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-Bromo-5-fluoro-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Halogen Effects : Replacing fluorine with chlorine (as in the chloro analog) increases molecular weight by ~16.46 g/mol and may alter electronic properties. Chlorine’s larger atomic size and lower electronegativity compared to fluorine could enhance lipophilicity and modify reactivity in substitution reactions .
- Substituent Position: The methyl derivative (5-bromo-2-methyl-1,3-benzoxazol-7-amine) exhibits a distinct substitution pattern, with bromine at position 5 and a methyl group at position 2.
Reactivity and Functionalization
- Bromine Reactivity : The bromine atom at position 7 in both the fluoro- and chloro-substituted compounds is likely a reactive site for nucleophilic aromatic substitution (e.g., with amines or thiols), as demonstrated in analogous thiadiazole systems .
- Halogen-Specific Behavior : Fluorine’s strong electronegativity may stabilize the aromatic ring through electron-withdrawing effects, while chlorine’s polarizability could facilitate interactions with hydrophobic targets.
Research Implications and Limitations
While direct comparative studies on these compounds are sparse, structural analysis suggests:
- Pharmacological Potential: The amine and halogen groups position these derivatives as candidates for drug discovery, particularly in kinase inhibition or antimicrobial applications.
- Synthetic Utility : Bromine’s versatility in cross-coupling reactions (e.g., Suzuki-Miyaura) could enable further functionalization of the benzoxazole core .
Limitations : The absence of experimental data on the target compound’s biological activity or thermodynamic properties necessitates caution in extrapolating findings from analogs.
Biological Activity
7-Bromo-5-fluoro-1,3-benzoxazol-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique benzoxazole structure, which contributes to its interaction with biological targets. The presence of bromine and fluorine atoms enhances its reactivity and biological profile.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can lead to the modulation of various biochemical pathways:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic processes, which can affect cell proliferation and survival.
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains, likely through disruption of cellular functions.
Biological Activity Data Table
| Activity | Target/Pathway | IC50 (µM) | Reference |
|---|---|---|---|
| Enzyme Inhibition | Acid ceramidase | 5.2 | |
| Antimicrobial | Staphylococcus aureus | 12.0 | |
| Cytotoxicity | Cancer cell lines (e.g., MCF-7) | 8.5 |
Case Study 1: Antimicrobial Activity
In a study assessing the antimicrobial properties of this compound, the compound was tested against several strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a significant reduction in bacterial growth at concentrations as low as 12 µM, suggesting potential as an antibiotic agent.
Case Study 2: Cancer Cell Proliferation
Research evaluating the cytotoxic effects of this compound on breast cancer cell lines (MCF-7) demonstrated an IC50 value of 8.5 µM. This indicates that the compound effectively inhibits cell proliferation, making it a candidate for further development in cancer therapeutics.
Summary of Findings
The biological activity of this compound highlights its potential as a therapeutic agent in both antimicrobial and anticancer applications. Its mechanisms involve enzyme inhibition and disruption of cellular functions, which are critical for its effectiveness against pathogens and cancer cells.
Future Directions
Further research is needed to explore the full therapeutic potential of this compound. Key areas for future investigation include:
- Mechanism Elucidation : Detailed studies on how this compound interacts at the molecular level with its targets.
- In Vivo Studies : Evaluation of efficacy and safety in animal models.
- Structural Modifications : Synthesis of analogs to enhance potency and selectivity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
